molecular formula C16H18N4O5 B12073317 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one CAS No. 183016-22-0

4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Cat. No.: B12073317
CAS No.: 183016-22-0
M. Wt: 346.34 g/mol
InChI Key: LTKDRTCPODDNKU-YNEHKIRRSA-N
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Description

4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a synthetic compound known for its role as an impurity of Decitabine, a potent inhibitor of DNA methylation. This compound is of significant interest in the field of medicinal chemistry due to its structural complexity and potential biological activities.

Preparation Methods

The synthesis of 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one involves multiple steps, starting from the appropriate pentofuranosyl derivative. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the pentofuranosyl derivative are protected using suitable protecting groups.

    Benzoylation: The protected derivative is then subjected to benzoylation using 4-methylbenzoyl chloride in the presence of a base such as pyridine.

    Deprotection: The protecting groups are removed to yield the desired compound.

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoyl group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Decitabine.

    Biology: The compound is studied for its potential biological activities, including its effects on DNA methylation and gene expression.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancers and other diseases involving aberrant DNA methylation.

    Industry: It is used in the pharmaceutical industry for quality control and assurance during the production of Decitabine.

Mechanism of Action

The mechanism of action of 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with DNA methyltransferases, leading to the inhibition of DNA methylation. This results in the reactivation of silenced genes and the induction of cellular differentiation and apoptosis. The molecular targets and pathways involved include the DNA methyltransferase enzymes and the downstream signaling pathways that regulate gene expression and cell cycle progression.

Comparison with Similar Compounds

Similar compounds to 4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one include:

    Decitabine: The parent compound, which is a potent inhibitor of DNA methylation.

    Azacitidine: Another DNA methylation inhibitor with a similar mechanism of action.

    5-Azacytidine: A nucleoside analog that also inhibits DNA methylation.

The uniqueness of this compound lies in its specific structural features and its role as an impurity in Decitabine, which provides insights into the synthesis and quality control of this important therapeutic agent.

Properties

CAS No.

183016-22-0

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C16H18N4O5/c1-9-2-4-10(5-3-9)14(22)24-7-12-11(21)6-13(25-12)20-8-18-15(17)19-16(20)23/h2-5,8,11-13,21H,6-7H2,1H3,(H2,17,19,23)/t11-,12+,13+/m0/s1

InChI Key

LTKDRTCPODDNKU-YNEHKIRRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC(=NC3=O)N)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)O

Origin of Product

United States

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